molecular formula C16H12N2O B2463059 4,5-diphenyl-1H-imidazole-2-carbaldehyde CAS No. 1465165-43-8

4,5-diphenyl-1H-imidazole-2-carbaldehyde

Cat. No. B2463059
CAS RN: 1465165-43-8
M. Wt: 248.285
InChI Key: BIUDTORHHCZWLD-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-imidazole-2-carbaldehyde is a chemical compound with the CAS Number: 1465165-43-8 . It has a molecular weight of 248.28 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazole derivatives, such as 4,5-diphenyl-1H-imidazole-2-carbaldehyde, often involves a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using techniques like FTIR, 1H, and 13C NMR .


Molecular Structure Analysis

The molecular structure of 4,5-diphenyl-1H-imidazole-2-carbaldehyde consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives, including 4,5-diphenyl-1H-imidazole-2-carbaldehyde, have been found to undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines .


Physical And Chemical Properties Analysis

4,5-Diphenyl-1H-imidazole-2-carbaldehyde is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Humidity Sensing Properties

Overview: 4,5-diphenyl-1H-imidazole-2-carbaldehyde (also known as imidazolecarboxaldehyde) has been investigated for its semiconducting properties in the context of humidity sensing. Specifically, it serves as an active sensing material for fabricating surface-type humidity sensors.

Experimental Setup:
Sensing Behavior:
Significance:

Antibacterial and Antifungal Activity

Evaluation:

Nonlinear Optical Properties (NLO)

Investigation:

Antimicrobial Activity

Synthesis:

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole derivatives, including 4,5-diphenyl-1H-imidazole-2-carbaldehyde, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future direction of this compound could involve further exploration of these properties for potential therapeutic applications.

properties

IUPAC Name

4,5-diphenyl-1H-imidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-11-14-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUDTORHHCZWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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